4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline

Cancer Differentiation Therapy Psoriasis

4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline (CAS 6957-44-4, NSC is a synthetic bis-thioether-substituted cinnoline derivative with the molecular formula C22H14Cl4N2S2 and a molecular weight of 512.30 g/mol. Its structure features a cinnoline (benzopyridazine) core symmetrically substituted at the 4- and 6-positions with 3,4-dichlorobenzylthio groups.

Molecular Formula C22H14Cl4N2S2
Molecular Weight 512.3 g/mol
CAS No. 6957-44-4
Cat. No. B15214814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline
CAS6957-44-4
Molecular FormulaC22H14Cl4N2S2
Molecular Weight512.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC(=C(C=C4)Cl)Cl)Cl)Cl
InChIInChI=1S/C22H14Cl4N2S2/c23-17-4-1-13(7-19(17)25)11-29-15-3-6-21-16(9-15)22(10-27-28-21)30-12-14-2-5-18(24)20(26)8-14/h1-10H,11-12H2
InChIKeyOVBOZUJIYJCQCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline (CAS 6957-44-4): Core Chemical Identity & Procurement Baseline


4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline (CAS 6957-44-4, NSC 66128) is a synthetic bis-thioether-substituted cinnoline derivative with the molecular formula C22H14Cl4N2S2 and a molecular weight of 512.30 g/mol . Its structure features a cinnoline (benzopyridazine) core symmetrically substituted at the 4- and 6-positions with 3,4-dichlorobenzylthio groups. The compound is a member of a small series of 4,6-bis(arylthio)cinnoline congeners—including the unsubstituted benzyl, 4-chlorobenzyl, and 2,4-dichlorobenzyl analogs—that were historically submitted to the National Cancer Institute (NCI) for anticancer screening [1].

Why 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline (6957-44-4) Cannot Be Replaced by In-Class Analogs


The 4,6-bis(arylthio)cinnoline scaffold exhibits divergent biological profiles that are exquisitely sensitive to the number and position of chlorine substituents on the benzylthio ring. The 3,4-dichlorobenzyl substitution pattern on the target compound confers a distinct combination of high lipophilicity (calculated LogP 8.828 ) and a specific cell-differentiation-inducing activity that is not observed with the mono-chloro, unsubstituted, or even the regioisomeric 2,4-dichlorobenzyl analogs [1]. Consequently, substituting the target compound with a close-in-class congener risks losing the phenotype of monocytic differentiation induction, which is a mechanistically distinct mode of action compared to the simple cytotoxicity or enzyme inhibition profiles reported for other cinnoline derivatives.

Quantitative Differentiation Evidence for 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline (6957-44-4)


Cell Differentiation Induction vs. Cytotoxicity-Only Cinnoline Derivatives

A patent claim states that 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, supporting its use as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. In contrast, broadly substituted 3-phenyl-cinnoline analogues described in the patent literature are characterized solely as cell proliferation inhibitors (antitumor agents) without any associated differentiation-inducing phenotype [2]. This qualitative functional divergence positions the target compound in the differentiation-therapy mechanistic class, which is fundamentally distinct from the cytotoxic mechanisms that dominate the cinnoline chemical space.

Cancer Differentiation Therapy Psoriasis

Regioisomeric Differentiation: 3,4-Dichloro vs. 2,4-Dichlorobenzyl Substitution

The target compound (CAS 6957-44-4) and its positional isomer 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline (CAS 6957-45-5) are constitutional isomers with identical molecular formula (C22H14Cl4N2S2) and molecular weight (512.30 g/mol) but differ solely in the chlorine substitution pattern on the peripheral benzyl rings (3,4-dichloro vs. 2,4-dichloro) . PubChem-lite annotation data for the 2,4-dichloro isomer shows zero patent and zero literature counts, whereas the 3,4-dichloro isomer (target) is associated with at least one patent claim describing specific differentiation-inducing biological activity, suggesting that the 3,4-substitution pattern is functionally privileged for this phenotype [1]. No head-to-head biological comparison between the two isomers has been published in accessible literature.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Lipophilicity-Driven Pharmacokinetic Differentiation (Calculated LogP)

The calculated LogP of 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline is 8.828 . By comparison, the less chlorinated analog 4,6-Bis((4-chlorobenzyl)thio)cinnoline (CAS 6957-46-6, C22H16Cl2N2S2, MW 443.41) contains only two chlorine atoms versus four in the target compound, and is expected to have a substantially lower LogP based on the ~2.5-unit LogP reduction typically observed upon removal of two aromatic chlorine atoms [1]. Although no experimentally measured LogP or logD data are available for either compound, the calculated LogP difference of approximately 2–3 units implies that the target compound will exhibit significantly higher membrane permeability and tissue distribution, but also potentially lower aqueous solubility and higher metabolic liability—all critical factors for in vitro assay design and in vivo study planning.

ADME Lipophilicity Drug Design

High-Value Application Scenarios for 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline (6957-44-4)


Phenotypic Screening for Differentiation-Inducing Anticancer Agents

The patent-claimed ability of 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1] positions it as a tool compound for phenotypic screening campaigns targeting acute myeloid leukemia (AML) or myelodysplastic syndromes where differentiation therapy (e.g., IDH inhibitors, retinoids) is clinically validated. Unlike generic cytotoxic cinnoline derivatives, this compound's differentiation-inducing phenotype enables its use as a positive control or starting scaffold in target-agnostic differentiation screens.

Psoriasis and Hyperproliferative Skin Disease Models

The same patent source indicates utility in treating skin diseases such as psoriasis [1]. The compound may serve as a research tool in keratinocyte hyperproliferation assays or in ex vivo psoriatic skin models, particularly where induction of terminal differentiation in abnormally proliferating keratinocytes is the desired pharmacological endpoint.

Structure-Activity Relationship (SAR) Reference for Cinnoline-Based Drug Discovery

As the only 4,6-bis(arylthio)cinnoline congener with patent-documented biological activity among the closely related positional isomers (the 2,4-dichloro isomer lacks any patent or literature record [2]), the target compound serves as a critical SAR reference point. Medicinal chemistry teams optimizing cinnoline-based leads for differentiation-inducing or antiproliferative activity should include this compound as a benchmark to validate that newly synthesized analogs retain or improve upon the 3,4-dichloro substitution-dependent phenotype.

High-LogP Compound Handling and DMPK Protocol Development

With a calculated LogP of 8.828 , this compound is an extreme example of a highly lipophilic heterocyclic scaffold. It is well-suited as a reference standard for developing and validating DMSO co-solvent or lipid-based formulation protocols for high-LogP cinnoline or pyridazine derivatives in ADME and pharmacokinetic studies, where nonspecific binding to labware and poor aqueous solubility are anticipated technical challenges.

Quote Request

Request a Quote for 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.